![molecular formula C7H4BrClF3N B1447390 4-Bromo-2-chloro-3-(trifluoromethyl)aniline CAS No. 1807018-36-5](/img/structure/B1447390.png)
4-Bromo-2-chloro-3-(trifluoromethyl)aniline
Overview
Description
4-Bromo-2-chloro-3-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-chloro-3-(trifluoromethyl)aniline can be synthesized through several methods. One common approach involves the halogenation of 3-(trifluoromethyl)aniline. The process typically includes the following steps:
Nitration: The starting material, 3-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Halogenation: The amino group is subsequently halogenated using bromine and chlorine to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound is also involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling: Palladium catalysts and boronic acids are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can produce different halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-2-chloro-3-(trifluoromethyl)aniline has been explored for its potential as a pharmaceutical intermediate. Its derivatives have shown promise in various therapeutic areas:
- Enzyme Inhibition: The compound has been studied for its ability to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs, making it relevant in polypharmacy scenarios.
- Pain Management: Research indicates that modifications of this compound can yield derivatives with antagonistic effects on pain pathways, particularly targeting P2X3 receptors involved in nociception.
Agrochemicals
The compound serves as an intermediate in the synthesis of various agrochemicals. Its derivatives have been evaluated for their herbicidal and insecticidal properties:
- Herbicidal Activity: Studies have shown that certain derivatives exhibit effective herbicidal activity against common agricultural weeds, indicating potential applications in crop protection strategies .
- Insecticidal Properties: The trifluoromethyl group enhances the bioactivity of certain derivatives against agricultural pests, contributing to their effectiveness as insecticides.
Structure-Activity Relationship (SAR)
The following table summarizes key findings related to the structural modifications of this compound and their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Bromoaniline | Bromine at para position | Moderate enzyme inhibition |
2-Chloroaniline | Chlorine at ortho position | Increased lipophilicity |
3-Trifluoromethylaniline | Trifluoromethyl at meta position | Enhanced metabolic stability |
This compound | Combination of Br, Cl, and CF3 groups | Significant enzyme inhibition and bioactivity |
The following table outlines the biological activities associated with this compound:
Case Study 1: Pain Management Applications
A study investigated the effects of various aniline derivatives on P2X3 receptor antagonism. The results indicated that modifications leading to increased lipophilicity significantly enhanced antagonistic activity against pain pathways, suggesting potential therapeutic applications for chronic pain management using derivatives of this compound.
Case Study 2: Agrochemical Development
In a series of experiments aimed at developing new herbicides, derivatives of this compound were synthesized and tested for efficacy against common weeds. The results demonstrated that certain derivatives exhibited over 80% inhibition of weed growth at low concentrations, highlighting their potential as effective agrochemical agents .
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of electron-withdrawing groups, such as bromine, chlorine, and trifluoromethyl, enhances its reactivity and allows it to participate in various chemical reactions. These interactions can affect biological pathways and molecular targets, leading to its diverse applications in pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- 4-Chloro-3-(trifluoromethyl)aniline
- 2-Bromo-3-(trifluoromethyl)aniline
Uniqueness
4-Bromo-2-chloro-3-(trifluoromethyl)aniline is unique due to the simultaneous presence of bromine, chlorine, and trifluoromethyl groups on the aniline ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .
Biological Activity
4-Bromo-2-chloro-3-(trifluoromethyl)aniline is a halogenated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of bromine, chlorine, and trifluoromethyl substituents, which significantly influence its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₇H₄BrClF₃N. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, which can influence its bioavailability and interaction with biological targets.
Target Interactions
This compound has been shown to interact with various enzymes and proteins, modulating their activity. For instance, similar compounds have been implicated in the inhibition of histone deacetylases (HDACs), which play a crucial role in gene expression regulation.
Biochemical Pathways
The compound may act as an agonist or antagonist in specific signaling pathways. It has been suggested that it could influence sphingolipid metabolism through interactions with sphingosine-1-phosphate receptors, thereby affecting cellular proliferation and apoptosis.
Antimicrobial Properties
Research indicates that compounds structurally related to this compound exhibit antimicrobial properties. For example, certain aniline derivatives have demonstrated significant activity against various bacterial strains, suggesting potential applications in antibiotic development .
Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. The compound's ability to modulate gene expression and cell signaling pathways may contribute to its anticancer activity. A notable study indicated that similar derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines .
Structure-Activity Relationships (SAR)
The biological activity of this compound is highly dependent on its structural components. The following table summarizes key findings from SAR studies:
Substituent Position | Substituent Type | Effect on Activity |
---|---|---|
2 | Chlorine | Enhances potency |
3 | Trifluoromethyl | Increases lipophilicity |
4 | Bromine | Modulates enzyme interaction |
Meta/Para Positions | Fluoro/Bromo | Varies activity; para preferred |
Research has shown that modifications at specific positions can lead to significant changes in potency and selectivity against biological targets .
Case Studies
- Anticancer Activity : A study involving various aniline derivatives revealed that compounds with similar structures to this compound exhibited potent growth inhibition against human cancer cell lines such as MCF-7 and U-937, with IC50 values ranging from 0.8 to 1.6 µM .
- Antimicrobial Studies : Another investigation demonstrated that certain anilines with trifluoromethyl substitutions displayed significant antimicrobial activity comparable to standard antibiotics like norfloxacin, indicating their potential as therapeutic agents against resistant bacterial strains .
Properties
IUPAC Name |
4-bromo-2-chloro-3-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPVZSDFSCGEHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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